molecular formula C14H17N3O2S B5352933 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide

Cat. No.: B5352933
M. Wt: 291.37 g/mol
InChI Key: LQQCKGVZBWAEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is responsible for maintaining energy balance in cells. A-769662 has been shown to have potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide activates AMPK by binding to the allosteric site of the enzyme. This results in a conformational change that increases the activity of the enzyme. AMPK activation leads to a variety of downstream effects, including increased glucose uptake, increased fatty acid oxidation, and decreased protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glucose uptake and fatty acid oxidation, this compound has been shown to increase mitochondrial biogenesis and improve mitochondrial function. This compound has also been shown to improve insulin sensitivity and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide is its specificity for AMPK activation. This allows for the study of AMPK-mediated pathways without the confounding effects of other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several potential future directions for research on N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide. One area of interest is the development of more potent and selective activators of AMPK. Another area of interest is the exploration of the therapeutic potential of this compound in other diseases, such as cardiovascular disease and metabolic disorders. Finally, there is a need for further research on the long-term effects of this compound on cellular and physiological processes.

Synthesis Methods

The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide involves several steps, including the reaction of 2-bromo-4,5-dimethylthiazole with ethylenediamine, followed by the reaction of the resulting product with 2-methoxyisonicotinic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide has been extensively studied in the context of its potential therapeutic applications. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage and improve cognitive function.

Properties

IUPAC Name

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxypyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9-10(2)20-13(17-9)5-7-16-14(18)11-4-6-15-12(8-11)19-3/h4,6,8H,5,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQCKGVZBWAEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCNC(=O)C2=CC(=NC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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